molecular formula C26H19BrN2O2S B10876529 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B10876529
M. Wt: 503.4 g/mol
InChI Key: WIXRJJQOLBRJJT-XAYXJRQQSA-N
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Description

4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, chromenylidene, and thiazolamine groups

Preparation Methods

The synthesis of 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Synthesis of the chromenylidene intermediate: This involves the formation of the chromenylidene moiety through a series of condensation reactions.

    Coupling reactions: The bromophenyl and chromenylidene intermediates are coupled with the thiazolamine group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine include:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, leading to diverse chemical and biological properties.

Properties

Molecular Formula

C26H19BrN2O2S

Molecular Weight

503.4 g/mol

IUPAC Name

(E)-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C26H19BrN2O2S/c1-16-25(18-7-11-19(27)12-8-18)29-26(32-16)28-22-15-24(17-9-13-20(30-2)14-10-17)31-23-6-4-3-5-21(22)23/h3-15H,1-2H3/b28-22+

InChI Key

WIXRJJQOLBRJJT-XAYXJRQQSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

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